molecular formula C11H11ClN2O B13851580 2-Chloro-3-(5-ethyl-1,3-oxazol-2-yl)-6-methylpyridine

2-Chloro-3-(5-ethyl-1,3-oxazol-2-yl)-6-methylpyridine

Cat. No.: B13851580
M. Wt: 222.67 g/mol
InChI Key: IECZRLOFXAPXLN-UHFFFAOYSA-N
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Description

2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole is a heterocyclic compound that features both pyridine and oxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole typically involves the coupling of a pyridine derivative with an oxazole derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the Suzuki–Miyaura coupling reaction to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine-oxazole compounds.

Scientific Research Applications

2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

    Medicine: Research is ongoing into its potential as a pharmaceutical agent, particularly in the treatment of diseases that involve oxidative stress and inflammation.

    Industry: It may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic rings. These interactions can modulate biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole apart from similar compounds is its unique combination of pyridine and oxazole rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11ClN2O

Molecular Weight

222.67 g/mol

IUPAC Name

2-(2-chloro-6-methylpyridin-3-yl)-5-ethyl-1,3-oxazole

InChI

InChI=1S/C11H11ClN2O/c1-3-8-6-13-11(15-8)9-5-4-7(2)14-10(9)12/h4-6H,3H2,1-2H3

InChI Key

IECZRLOFXAPXLN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)C2=C(N=C(C=C2)C)Cl

Origin of Product

United States

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